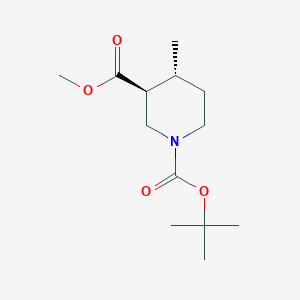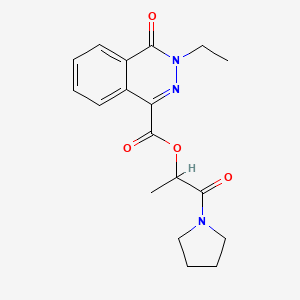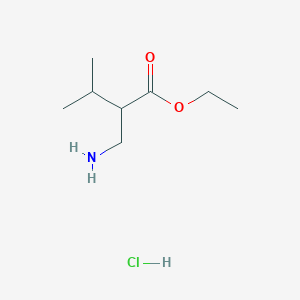![molecular formula C26H33N9O B1649589 N-[2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]adamantane-1-carboxamide CAS No. 1021025-40-0](/img/structure/B1649589.png)
N-[2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]adamantane-1-carboxamide
Descripción general
Descripción
“N-[2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]adamantane-1-carboxamide” is a compound with the molecular formula C20H25N5O and a molecular weight of 351.4 g/mol. It is related to the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, which have been studied as novel CDK2 inhibitors .
Synthesis Analysis
The synthesis of related compounds involves the design and creation of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The exact synthesis process for “N-[2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]adamantane-1-carboxamide” is not available in the retrieved data.Aplicaciones Científicas De Investigación
CDK2 Inhibitors
The compound has been found to be a potent inhibitor of CDK2, a protein kinase that plays a crucial role in cell cycle regulation . This makes it a potential candidate for the development of new cancer therapeutics .
Anticancer Activity
The compound has shown significant cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2 . This suggests its potential use in the development of new anticancer drugs .
Molecular Modeling Investigations
The compound has been used in molecular modeling investigations to understand its interactions with target proteins . This can provide valuable insights for the design of more potent and selective drugs .
Synthesis of Novel Derivatives
The compound serves as a key intermediate in the synthesis of novel pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These derivatives have shown promising biological activities, further expanding the potential applications of the compound .
Enzymatic Inhibitory Activity
The compound has demonstrated significant inhibitory activity against CDK2/cyclin A2, a key regulator of cell cycle progression . This suggests its potential use in the treatment of diseases characterized by abnormal cell proliferation .
6. Cell Cycle Alteration and Apoptosis Induction The compound has been found to cause significant alterations in cell cycle progression and induce apoptosis in cancer cells . This highlights its potential as a therapeutic agent for cancer treatment .
Mecanismo De Acción
Propiedades
IUPAC Name |
N-[2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]adamantane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N9O/c36-24(26-13-18-10-19(14-26)12-20(11-18)15-26)27-4-5-35-23-21(16-32-35)22(30-17-31-23)33-6-8-34(9-7-33)25-28-2-1-3-29-25/h1-3,16-20H,4-15H2,(H,27,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPLHKRECXRFKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2C=NN3CCNC(=O)C45CC6CC(C4)CC(C6)C5)C7=NC=CC=N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N9O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701104842 | |
| Record name | N-[2-[4-[4-(2-Pyrimidinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]tricyclo[3.3.1.13,7]decane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701104842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]adamantane-1-carboxamide | |
CAS RN |
1021025-40-0 | |
| Record name | N-[2-[4-[4-(2-Pyrimidinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]tricyclo[3.3.1.13,7]decane-1-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1021025-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-[4-[4-(2-Pyrimidinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]tricyclo[3.3.1.13,7]decane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701104842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(3Z)-3-[(4-methylphenyl)methylidene]thiochromen-4-one](/img/structure/B1649516.png)


![4-{[5-(Methoxymethyl)-2-furyl]methyl}-4-azabicyclo[4.4.0]decan-1-ol](/img/structure/B1649520.png)
![[6-(4-Methoxyphenyl)-1-methylpyrazolo[3,4-b]pyridin-4-yl]-(2-methylpiperidin-1-yl)methanone](/img/structure/B1649521.png)
![N-(2-chlorophenyl)-3,6-dimethyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B1649522.png)




